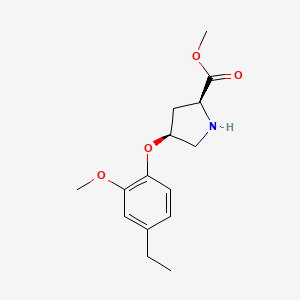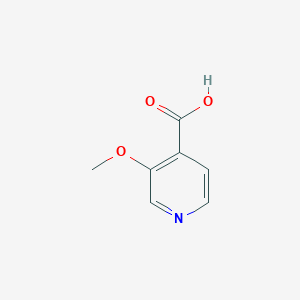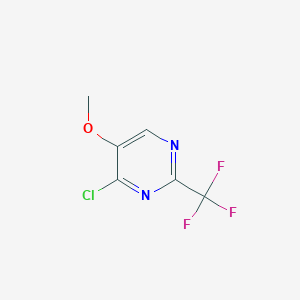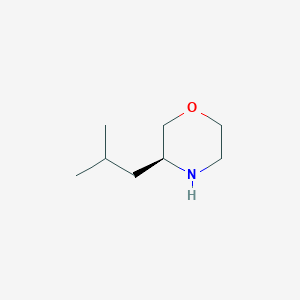
Methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate
Übersicht
Beschreibung
Methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate, otherwise known as ME2-PPC, is a synthetic compound used in scientific research applications. It is a derivative of pyrrolidinecarboxylic acid, which is an organic acid that is commonly used in the synthesis of other compounds. ME2-PPC is an important compound for research as it has a wide range of applications and can be used for a variety of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions
Phosphine-Catalyzed Annulation : The research by Zhu et al. (2003) demonstrated a phosphine-catalyzed [4 + 2] annulation method using ethyl 2-methyl-2,3-butadienoate and N-tosylimines. This method produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates efficiently and with high regioselectivity, expanding the scope of reactions for related compounds (Zhu, Lan, & Kwon, 2003).
Metal/Organo Relay Catalysis : Galenko et al. (2015) developed a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction. This method involved 5-methoxyisoxazoles and pyridinium ylides, leading to the formation of 1-(5-methoxycarbonyl-1H-pyrrol-3-yl)pyridinium salts, further processed into methyl 4-piperidinopyrrole-2-carboxylates (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Enantioselective Michael Reactions : Revial et al. (2000) highlighted the use of chiral secondary enaminoesters in Michael reactions with 2-substituted nitroethylenes. This process resulted in (Z)-adducts with high diastereoselectivity and led to the synthesis of various pyrrolidine-3-carboxylates including ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate (Revial, Lim, Viossat, Lemoine, Tomáš, Duprat, & Pfau, 2000).
Chemical Synthesis and Analysis
Concise Synthesis of Antagonists : Chiba et al. (2012) reported the synthesis of a key intermediate for very late antigen-4 (VLA-4) antagonists, ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate. This synthesis, involving reductive etherification, provides insights into the versatility of related compounds in medicinal chemistry applications (Chiba, Muro, Setoguchi, & Machinaga, 2012).
X-Ray Single-Crystal Analysis : Mirković et al. (2014) conducted an experimental and theoretical study on the structures of methoxy substituted pyridones. X-ray single-crystal analysis provided detailed insights into the crystalline structure of these compounds, highlighting the importance of such analyses in understanding the properties of related chemical entities (Mirković, Rogan, Poleti, Vitnik, Vitnik, Uscumlic, & Mijin, 2014).
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-10-5-6-13(14(7-10)18-2)20-11-8-12(16-9-11)15(17)19-3/h5-7,11-12,16H,4,8-9H2,1-3H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUWNLDWSCPPBP-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid](/img/structure/B1384836.png)
![(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1384838.png)


![6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384841.png)

![6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384843.png)
![N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1384846.png)
